![molecular formula C9H12ClNO2 B2530467 (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride CAS No. 1642301-09-4](/img/structure/B2530467.png)

(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

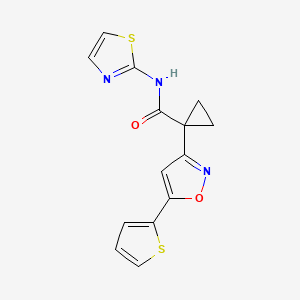

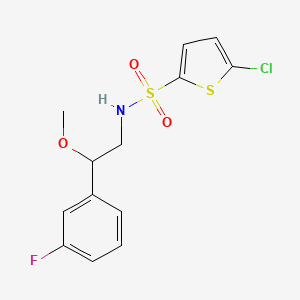

“(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C9H12ClNO2 . It is a compound that has been studied in various fields of research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of chalcone derivatives were designed, synthesized, and evaluated for their cytotoxic potential . Another study reported the optimization of asymmetric reduction conditions of a similar compound . The optimum reaction conditions were predicted as pH 6.20, temperature 30°C, incubation time 30h, and agitation speed 193rpm .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. For instance, X-ray intensity data for a similar compound was collected at a temperature of 293K on a Rigaku XtaLAB Mini diffractometer .

Chemical Reactions Analysis

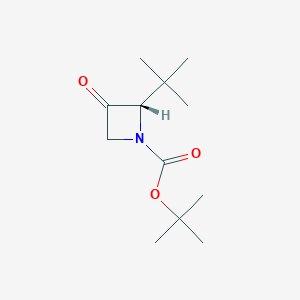

The chemical reactions involving “this compound” can be complex and varied. One study reported the use of D-optimal experimental design-based optimization in a biocatalytic asymmetric reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, one study reported the physicochemical properties of a similar compound, including its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and topological polar surface area .

科学的研究の応用

Chemical Synthesis and Structural Analysis

A novel compound, 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole, was synthesized, characterized, and analyzed using X-ray diffraction, revealing interactions critical for its stability. This synthesis involves (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop‑2-en-1-one, showcasing the versatility of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in chemical synthesis and the importance of molecular interactions in determining compound stability (Naveen et al., 2018).

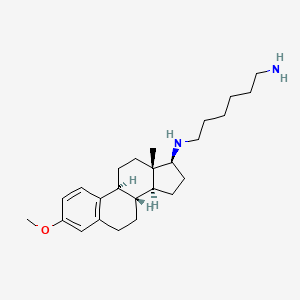

Catalytic Processes and Synthesis of Chiral Amines

The (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivative was used in the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of chiral amines. This process highlights the compound's utility in asymmetric synthesis, contributing to the development of chiral molecules for potential pharmaceutical applications (Huang et al., 2011).

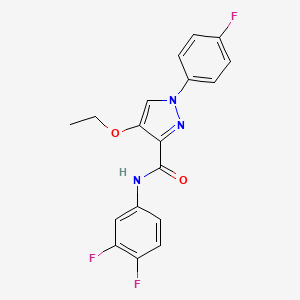

Antimicrobial and Antifungal Activity

Synthesis of novel amides starting from (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine demonstrated significant antimicrobial and antifungal activities. This research underscores the potential of derivatives for developing new antibacterial and antifungal agents, offering a promising route for the discovery of novel therapeutics (Pejchal et al., 2015).

Asymmetric Synthesis and Medicinal Chemistry

A novel synthetic strategy employing (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine led to the high-efficiency synthesis of the isoindolobenzazepine-based lennoxamine alkaloid. This method, involving asymmetric hydrogenation, highlights the importance of (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine derivatives in the asymmetric synthesis of complex molecules with potential pharmacological properties (Mirabal-Gallardo et al., 2012).

将来の方向性

特性

IUPAC Name |

(1S)-1-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-2-3-8-9(4-7)12-5-11-8;/h2-4,6H,5,10H2,1H3;1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOBQBDZUNCOGL-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCO2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Chlorophenoxy)-2-(methylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2530384.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2530389.png)

![3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2530393.png)

![6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine](/img/structure/B2530396.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2530398.png)

![Oxolan-3-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2530403.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2530406.png)

![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)